3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Aromatic protons in the phenyl group resonate at δ 7.2–7.5 ppm as a multiplet. Protons adjacent to the thione group (position 5) deshield to δ 4.3–4.7 ppm due to electron withdrawal.
- ¹³C NMR : The thione carbon (C4) appears at δ 180–185 ppm, characteristic of thiocarbonyl groups. Pyridazine carbons resonate between δ 140–160 ppm, while triazole carbons fall in δ 120–135 ppm.
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
The molecular ion peak ([M]⁺) at m/z 228 (calculated for C₁₁H₈N₄S) is consistent with the molecular formula. Fragmentation patterns include loss of the phenyl group (-77 amu) and subsequent cleavage of the triazole ring.
Comparative Analysis with Related Triazolopyridazine Derivatives
Structural and Functional Comparisons
The [4,5-d] fusion in the target compound creates a larger conjugated system compared to [4,3-b] isomers, potentially enhancing electronic delocalization. The thione group introduces hydrogen-bonding capability absent in simpler derivatives like 1,2,4-Triazolo[4,3-b]pyridazine. In kinase inhibitors, substituents such as methylthiazole improve target binding via hydrophobic interactions and hydrogen bonding with residues like ASP-1222.
Properties
CAS No. |
111751-36-1 |
|---|---|
Molecular Formula |
C10H7N5S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
1-phenyl-6H-triazolo[4,5-d]pyridazine-7-thione |
InChI |
InChI=1S/C10H7N5S/c16-10-9-8(6-11-13-10)12-14-15(9)7-4-2-1-3-5-7/h1-6H,(H,13,16) |
InChI Key |
DBHSPQDXPZUTLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=NNC3=S)N=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione can be achieved through several synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Another approach includes the reaction of 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with active methylene compounds or ketones in the presence of sodium hydride . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione undergoes various chemical reactions, including substitution, cycloaddition, and reduction. For example, the reaction with active methylene compounds or ketones in the presence of sodium hydride leads to the formation of 7-substituted triazolopyridazines . Common reagents used in these reactions include sodium hydride, ethyl cyanoacetate, and acetylacetone. The major products formed from these reactions are typically substituted triazolopyridazines with varying functional groups.
Scientific Research Applications
This compound has several scientific research applications, particularly in medicinal chemistry. It has been studied for its potential antibacterial activity, with some derivatives showing moderate to good activity against Gram-positive and Gram-negative bacteria . Additionally, triazolopyridazines have been explored for their potential as c-Met protein kinase inhibitors, GABA A modulators, and fluorescent probes
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit c-Met protein kinase, which plays a crucial role in cell growth and differentiation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound belongs to a broader class of fused triazolo-diazines. Key structural analogs include:
Key Differences :
- Core Heterocycle : Pyridazine (adjacent nitrogens) vs. pyrimidine (meta nitrogens) alters electron distribution and hydrogen-bonding capacity.
- Substituents : The 4-thione group in the target compound enhances electrophilicity compared to thioether or halogenated derivatives (e.g., 7-chloro in triazolo-pyrimidines) .
Reactivity and Functional Group Transformations
- Triazolo-pyrimidines: Chlorine at the 7-position (e.g., compound 3 in ) undergoes nucleophilic substitution with thiophenols or amines to yield bioactive derivatives .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives, characterized by a triazole ring fused with a pyridazine moiety. Its molecular formula is , and it exhibits properties typical of thione compounds, which often contribute to their biological activity.
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties. For instance:
-
Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell Line IC50 (µM) Mechanism of Action MCF-7 5.2 Apoptosis induction A549 4.8 Cell cycle arrest
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
-
In vitro Studies : Against various bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited promising antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory effects:
- Cytokine Inhibition : In cellular assays, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Study on Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazolo-pyridazine compounds and tested their anticancer activity. Among them, this compound was highlighted for its potent activity against multiple cancer cell lines with minimal cytotoxicity towards normal cells .
Study on Antimicrobial Properties
A comparative study on the antimicrobial efficacy of various thiazole and triazole derivatives found that compounds similar to this compound showed superior activity against resistant bacterial strains . This study emphasizes the potential of this class of compounds in addressing antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
